The synthesis of hidrosmin involves several steps, including the initial preparation of diosmin, followed by modifications to enhance its therapeutic efficacy. A notable patent outlines a process that includes:
The specific conditions for synthesis may vary, but typically involve organic solvents and reagents that facilitate the transformation of diosmin into hidrosmin. The use of chromatographic techniques is often essential for purification and characterization throughout the synthesis process.
Hidrosmin has a complex molecular structure characterized by multiple hydroxyl groups and ether linkages that contribute to its biological activity. Its chemical formula is , with a detailed IUPAC name as follows:
The InChI Key for hidrosmin is XYFLWVOTXWXNAM-WTNNCJBMSA-N and its CAS number is 115960-14-0. The compound's polar surface area is approximately 243.52\,\text{ }^2, indicating its potential solubility characteristics .
Hidrosmin participates in various chemical reactions typical for flavonoids. These may include oxidation-reduction reactions due to its hydroxyl groups and conjugated double bonds. The compound's antioxidant properties allow it to react with free radicals, thus mitigating oxidative stress.
The specific reaction mechanisms can involve electron transfer processes where hidrosmin acts as an electron donor or acceptor. Such reactions are crucial in understanding its therapeutic effects in biological systems.
Hidrosmin exerts its pharmacological effects primarily through modulation of inflammatory pathways and oxidative stress responses. It has been shown to influence gene expression related to inflammation and cellular stress in renal cells .
Research indicates that hidrosmin can reduce levels of pro-inflammatory cytokines and enhance antioxidant defenses in tissues affected by chronic conditions such as diabetic nephropathy . This dual action contributes to its nephroprotective effects.
Hidrosmin is typically presented as a solid at room temperature. Its solubility in water is approximately 1.08\,\text{mg mL}, which suggests limited aqueous solubility but sufficient for certain therapeutic formulations .
Key chemical properties include:
These properties highlight its potential interactions within biological systems .
Hidrosmin is primarily utilized in clinical settings for managing symptoms associated with chronic venous insufficiency and post-thrombotic syndrome. Its application extends to research investigating its protective effects against diabetic nephropathy and other inflammatory conditions .
Hidrosmin (CAS 115960-14-0) is a semi-synthetic glycosylated flavonoid with the molecular formula C30H36O16 and a molecular weight of 652.60 g/mol. Structurally, it features:
Table 1: Physicochemical Properties of Hidrosmin
Property | Value | Significance |
---|---|---|
Water Solubility | 0.044 g/L (25°C) | Impacts bioavailability and formulation design |
Boiling Point | 962.7°C (760 mmHg) | Indicates thermal stability during processing |
Flash Point | 311.1°C | Informs manufacturing safety protocols |
Partition Coefficient (LogP) | 1.63 | Predicts membrane permeability |
Crystalline Form | Yellow-brown powder | Relates to purification challenges |
Functionally, hidrosmin demonstrates multimodal biological activity:
These pharmacological properties underpin its investigational use in diabetic complications, where chronic inflammation and oxidative stress drive pathology.
Impurity profiling ensures the identity, purity, and quality of hidrosmin active pharmaceutical ingredients (APIs). Synthetic bioflavonoids present unique challenges due to:
Table 2: Classification of Hidrosmin Impurities
Category | Examples | Detection Challenge |
---|---|---|
Process-Related | Diosmin intermediates | Structural similarity to API |
Degradation Products | Aglycones, quinones | Low abundance requiring sensitive methods |
Nitrosamine Impurities (NDSRIs) | Nitroso-hydroxyethyl derivatives | Ultra-trace detection (ppb levels) |
Residual Solvents | Dimethylformamide | Volatility complicating quantification |
Of critical concern are nitrosamine drug substance-related impurities (NDSRIs). These form when secondary/tertiary amines in hidrosmin react with nitrosating agents (e.g., nitrites in excipients or water). The FDA's carcinogenic potency categorization approach (CPCA) classifies NDSRIs into five risk tiers, with acceptable intake (AI) limits ranging from 26.5 ng/day (high potency) to 1500 ng/day (low potency) [5] [7]. Analytical methods must achieve detection limits ≤1 ppb to comply with these thresholds.
Forced degradation studies reveal hidrosmin's vulnerability to:
Global regulations mandate comprehensive impurity assessment for hidrosmin-containing drugs:
Pharmaceutical manufacturers must implement:
Regulatory submissions must include:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4